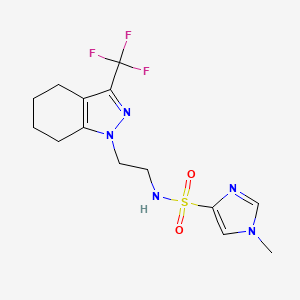

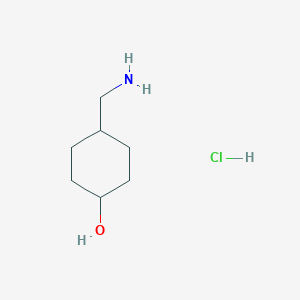

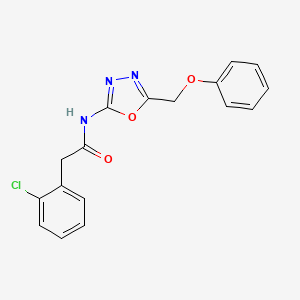

N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, such as its boiling point and storage conditions, are not specified in the search results.Aplicaciones Científicas De Investigación

Synthesis of Sulfonamides and Diarylsulfones

Researchers have developed a paired electrochemical method using nitrobenzene derivatives and arylsulfinic acids as starting materials for the synthesis of sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This method does not require catalysts or toxic solvents, highlighting an environmentally friendly approach to synthesizing these compounds (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Versatile Means for Preparing Secondary Amines

Nitrobenzenesulfonamides have been employed as exceptionally versatile means for preparing secondary amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected via Meisenheimer complexes to produce secondary amines in high yields, showcasing their utility in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).

Catalytic Performance in Aminoxylation Reactions

A binaphthyl-based amino sulfonamide has been applied to the direct asymmetric aminoxylation of aldehydes with nitrosobenzene, resulting in aminoxylated products with excellent yield and enantioselectivity. This approach represents a rare example of a highly enantioselective aminoxylation reaction catalyzed by a non-proline type catalyst (Kano, Yamamoto, & Maruoka, 2008).

Development of Carbonic Anhydrase Inhibitors

Research has been conducted on the synthesis of sulfonamide derivatives, including those bearing the N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide fragment, to explore their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. This suggests potential therapeutic applications in cancer treatment through the modulation of apoptotic pathways (Cumaoğlu et al., 2015).

Novel Synthetic Protocols

An efficient synthesis protocol for the sulfonation of nitrobenzene under solvent-free conditions via a microreactor has been developed. This method offers improved safety and reduced reaction time, demonstrating the utility of microreactor technology in the synthesis of sulfonated compounds (Yi-zheng et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-diethyl-2-hydrazinyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4S/c1-3-13(4-2)19(17,18)10-7-8(14(15)16)5-6-9(10)12-11/h5-7,12H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHIXDRMKLSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2889534.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)

![1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2889540.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)